molecular formula C12H8BF4I3 B6309142 Bis(4-iodophenyl)-iodonium tetrafluoroborate;  min. 98% CAS No. 1260147-20-3

Bis(4-iodophenyl)-iodonium tetrafluoroborate; min. 98%

Cat. No. B6309142
CAS RN: 1260147-20-3
M. Wt: 619.71 g/mol
InChI Key: YEVSPWLLFBKCLY-UHFFFAOYSA-N
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Description

“Bis(4-iodophenyl)-iodonium tetrafluoroborate” likely refers to a chemical compound that contains iodine and phenyl groups. It’s important to note that the properties of this compound could be significantly different from other iodonium compounds due to the presence of iodine and phenyl groups .


Synthesis Analysis

The synthesis of similar compounds often involves halogen exchange reactions or coupling reactions . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve protodeboronation of pinacol boronic esters . Another example is the synthesis of new aromatic polyamides (PAs) bearing cardo xanthene groups by a carbonylation polymerization .

Scientific Research Applications

Organic Synthesis

Bis(4-iodophenyl)-iodonium tetrafluoroborate is a valuable reagent in organic synthesis, particularly in the iodination of aromatic compounds. It serves as an electrophilic iodine source, facilitating the introduction of iodine into organic molecules. This is crucial for creating polyiodinated aromatics used as intermediaries in the design of new materials, such as polymers, organic cages, and covalent organic frameworks .

Material Science

The compound is used in material science to synthesize novel materials with specific properties. For instance, it can be used to create light-harvesting complexes and dendrimers, which have applications in solar energy conversion and drug delivery systems, respectively .

properties

IUPAC Name

bis(4-iodophenyl)iodanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVSPWLLFBKCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BF4I3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-iodophenyl)-iodonium tetrafluoroborate

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